molecular formula C24H22N4O3S B11237298 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11237298
M. Wt: 446.5 g/mol
InChI Key: OXDNTMBAFWKECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 5,7-dimethyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine and 3-(methylsulfanyl)phenylacetic acid, under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C24H22N4O3S/c1-15-12-16(2)25-22-21(15)23(30)27(24(31)28(22)18-9-5-4-6-10-18)14-20(29)26-17-8-7-11-19(13-17)32-3/h4-13H,14H2,1-3H3,(H,26,29)

InChI Key

OXDNTMBAFWKECF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.